![molecular formula C21H26N4O3S B2409428 2-[(cyanomethyl)thio]-4-oxo-3-pentyl-N-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide CAS No. 422276-42-4](/img/structure/B2409428.png)
2-[(cyanomethyl)thio]-4-oxo-3-pentyl-N-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide
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Description
Synthesis Analysis
The synthesis of similar compounds involves the use of cyanomethylthio derivatives. For instance, the synthesis of 2-(cyanomethyl)thio acetyl chloride involves a 2-(cyanomethyl)thio acetic acid potassium salt and bis(trichloromethyl)carbonate as raw materials . The raw materials react with each other in an organic solvent for 8 to 16 hours under the condition of -5 to 60 DEG C . After separation and purification, 2-(cyanomethyl)thio acetyl chloride is obtained .Scientific Research Applications
Anticancer Agents: Quinazoline derivatives have been investigated for their antitumor properties. Researchers explore the compound’s ability to inhibit specific kinases involved in cancer cell growth and survival .
Organic Synthesis and Chemical Reactions
The unique functional groups in “MLS000095225” offer opportunities for organic synthesis and chemical transformations:
Thioacetyl Chloride Synthesis: The compound can serve as a precursor for thioacetyl chloride. Researchers have developed chemical synthesis methods using 2-(cyanomethyl)thio acetic acid potassium salt and bis(trichloromethyl)carbonate . Thioacetyl chloride finds applications in various reactions, including acylation and cyclization.
Formylation Reactions: The cyanomethyl and thio groups can participate in formylation reactions. Researchers have explored similar compounds for oxidative formylation of anilines under mild conditions .
properties
IUPAC Name |
2-(cyanomethylsulfanyl)-4-oxo-N-(oxolan-2-ylmethyl)-3-pentylquinazoline-7-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3S/c1-2-3-4-10-25-20(27)17-8-7-15(13-18(17)24-21(25)29-12-9-22)19(26)23-14-16-6-5-11-28-16/h7-8,13,16H,2-6,10-12,14H2,1H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDNWMGCGVUOSV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3CCCO3)N=C1SCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(cyanomethyl)thio]-4-oxo-3-pentyl-N-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide |
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